An In-depth Technical Guide to the Synthesis of 9,10-Dihydrophenanthrene from Phenanthrene
An In-depth Technical Guide to the Synthesis of 9,10-Dihydrophenanthrene from Phenanthrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the selective hydrogenation of phenanthrene (B1679779) to 9,10-dihydrophenanthrene. This crucial transformation is of significant interest in the fields of organic synthesis, materials science, and medicinal chemistry, as the 9,10-dihydrophenanthrene scaffold is a core structural motif in various natural products and pharmacologically active molecules. This document details established methodologies, including catalytic hydrogenation with both non-noble and noble metal catalysts, as well as transfer hydrogenation techniques. Emphasis is placed on providing detailed experimental protocols, quantitative data for comparative analysis, and visualizations of reaction pathways and experimental workflows to aid in practical application and further research.
Catalytic Hydrogenation: A Comparative Analysis
Catalytic hydrogenation is the most prevalent method for the synthesis of 9,10-dihydrophenanthrene from phenanthrene. The choice of catalyst and reaction conditions significantly influences the yield, selectivity, and reaction rate. This section provides a comparative overview of various catalytic systems.
Non-Noble Metal Catalysts
Non-noble metal catalysts offer a cost-effective alternative for the hydrogenation of phenanthrene. Copper-chromium oxide and nickel-based catalysts have been demonstrated to be effective for this transformation.
Table 1: Quantitative Data for Non-Noble Metal Catalyzed Hydrogenation of Phenanthrene
| Catalyst | Temperature (°C) | Pressure (psi) | Solvent | Reaction Time (h) | Yield (%) | Selectivity | Reference |
| Copper-Chromium Oxide | 150 | 2000 | Cyclohexane (B81311) | 1.75 - 2 | 70 - 77 | High for 9,10-dihydrophenanthrene | [1] |
| Chrysotile/NiTi | 420 | 580 (4.0 MPa) | - | 1 | - | Products include dihydrophenanthrene and other hydrogenated species | |
| Coal Shale | 420 | 580 (4.0 MPa) | - | 1 | 6.11 | Products include dihydrophenanthrene and other hydrogenated species | |
| Ni/NiAlOₓ | 280-300 | 725 (5.0 MPa) | Decalin | - | High | High for perhydrophenanthrene |
Noble Metal Catalysts
Noble metal catalysts, such as ruthenium, palladium, and rhodium, are highly efficient for the hydrogenation of phenanthrene, often operating under milder conditions than their non-noble metal counterparts.
Table 2: Quantitative Data for Noble Metal Catalyzed Hydrogenation of Phenanthrene
| Catalyst | Temperature (°C) | Pressure (psi) | Solvent | Reaction Time (h) | Yield/Conversion (%) | Selectivity for 9,10-Dihydrophenanthrene (%) | Reference |
| Ruthenium Nanoparticles | 30 | 290 (20 bar) | THF | 16 | 6 (conversion) | - | [2] |
| Palladium-Rhodium/Silica | 80 | 400 | - | - | - | 37 | [2] |
| Palladium/γ-Al₂O₃ | ~90 | 61 (0.42 MPa) | - | - | Virtually complete hydrogenation | - | [3] |
Transfer Hydrogenation: A Safer Alternative
Transfer hydrogenation offers a safer and more convenient alternative to high-pressure catalytic hydrogenation by utilizing a hydrogen donor molecule in the presence of a catalyst, thereby avoiding the need for gaseous hydrogen.[4] Common hydrogen donors include formic acid and isopropanol.[5][6]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of 9,10-dihydrophenanthrene via different catalytic methods.
Catalytic Hydrogenation with Copper-Chromium Oxide Catalyst
This procedure is adapted from Organic Syntheses.[1]
A. Purification of Phenanthrene (Sodium Treatment Method):
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Commercial phenanthrene is first treated with maleic anhydride (B1165640) to remove anthracene (B1667546) impurities.
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170 g of the purified phenanthrene is placed in a 1-L three-necked flask equipped with a stirrer, condenser, and thermometer.
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10 g of sodium is added, and the mixture is stirred vigorously at 190-200°C for 6 hours.
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The mixture is cooled to approximately 80°C, and 300 ml of benzene (B151609) is added.
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The mixture is brought to reflux with stirring and then filtered while hot through a sintered-glass funnel. Caution: The finely divided sodium is a fire hazard and should be handled with care.
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The benzene is removed by distillation, and the residual phenanthrene is distilled under reduced pressure to yield 125-130 g (74-76%) of colorless phenanthrene.
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The purified phenanthrene is then refluxed with 95% ethanol (B145695) and Raney nickel catalyst for 3 hours, followed by hot filtration.
B. Catalytic Reduction:
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A 300 ml capacity hydrogenation bomb is charged with 29.5 g (0.17 mole) of purified phenanthrene, 70 ml of cyclohexane, and 1.5 g of copper-chromium oxide catalyst.[1]
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The bomb is filled with hydrogen to an initial pressure of 2000 p.s.i. at 20°C.[1]
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The apparatus is heated to 150°C with shaking, with the pressure reaching a maximum of approximately 2900 p.s.i.
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The reaction is allowed to proceed for 1.75-2 hours, at which point about 85% of the theoretical hydrogen uptake is complete. The reaction is intentionally stopped before completion to avoid the formation of over-hydrogenated products.[1]
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The catalyst is removed by filtration or centrifugation.
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The cyclohexane is evaporated, and the residue is distilled under reduced pressure. A small forerun is collected, followed by the main fraction of 9,10-dihydrophenanthrene (21-23 g, 70-77% yield), boiling at 183-184°C/25 mm.[1]
General Protocol for Hydrogenation with Palladium on Carbon (Pd/C)
This general procedure is based on standard laboratory practices for hydrogenation using a hydrogen balloon.
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In a two- or three-necked round-bottom flask equipped with a magnetic stir bar, add the palladium on carbon catalyst (typically 5-10 mol%).
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Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.
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Add the solvent (e.g., ethanol, ethyl acetate) under a positive pressure of inert gas.
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Add the phenanthrene substrate to the flask.
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Evacuate the flask and backfill with hydrogen from a balloon. Repeat this process several times to ensure a hydrogen atmosphere.
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Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.
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Upon completion, evacuate the flask and backfill with an inert gas.
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Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet and disposed of properly.
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Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or chromatography.
Reaction Mechanisms and Workflows
Understanding the underlying reaction mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting.
Catalytic Hydrogenation of Phenanthrene
The catalytic hydrogenation of phenanthrene on a metal surface involves the adsorption of both hydrogen and the aromatic substrate onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the 9 and 10 positions of the phenanthrene ring.
Caption: Mechanism of Catalytic Hydrogenation.
Experimental Workflow for Catalytic Hydrogenation
The general workflow for performing a catalytic hydrogenation reaction involves several key steps from setup to product isolation.
Caption: Experimental Workflow for Hydrogenation.
Palladium-Catalyzed Heck Reaction Pathway
An alternative approach to constructing the 9,10-dihydrophenanthrene core involves a palladium-catalyzed intramolecular Heck reaction followed by a reverse Diels-Alder reaction.[7][8] This method offers a different strategy for synthesizing substituted derivatives.
Caption: Palladium-Catalyzed Heck Reaction Pathway.
Conclusion
The synthesis of 9,10-dihydrophenanthrene from phenanthrene can be achieved through several effective methods, with catalytic hydrogenation being the most direct approach. The choice of catalyst, whether a non-noble metal like copper-chromium oxide or a noble metal such as palladium or ruthenium, along with the optimization of reaction conditions, is critical to achieving high yields and selectivity. Transfer hydrogenation presents a valuable alternative, mitigating the hazards associated with high-pressure hydrogen gas. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs and to facilitate the development of novel applications for 9,10-dihydrophenanthrene and its derivatives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic hydrogenation rate of polycyclic aromatic hydrocarbons in supercritical carbon dioxide containing polymer-stabilized palladium nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espublisher.com [espublisher.com]
- 8. espublisher.com [espublisher.com]
